molecular formula C12H18ClN3O B1425115 N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220035-43-7

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No. B1425115
M. Wt: 255.74 g/mol
InChI Key: UQVQXLZYZMBUOH-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It may also include the compound’s appearance and any notable physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Process Optimization

A study by Wei et al. (2016) outlined a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor. This compound is under investigation for treating central nervous system disorders. The synthesis was optimized from 4-aminopyridine, resulting in a 53% overall yield with high purity, highlighting its potential for large-scale production (Wei et al., 2016).

Catalytic Hydrogenation

Cheng et al. (2009) developed a Pd–C catalytic hydrogenation process for efficiently converting 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides. This novel method uses a low-cost Pd–C catalyst under mild conditions, providing a significant improvement in the hydrogenation process of pyridine nuclei (Cheng et al., 2009).

Metabolism in Clinical Trials

Gong et al. (2010) investigated the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified 34 metabolites, including primary metabolites from N-demethylation and hydroxylation processes. This detailed metabolic profiling aids in understanding the drug's behavior in human subjects, essential for optimizing therapeutic efficacy and safety (Gong et al., 2010).

Coordination Polymers

Research by Das et al. (2009) explored the synthesis and X-ray structures of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals. These coordination polymers exhibit diverse structures and potential applications in materials science, highlighting the versatility of pyridine derivatives in forming complex structures (Das et al., 2009).

Molecular Interactions

Shim et al. (2002) examined the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Through conformational analysis and 3D-QSAR models, the study provides insights into the steric binding interactions and the role of specific conformers in receptor binding, contributing to the design of selective antagonists (Shim et al., 2002).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(pyridin-4-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(11-2-1-5-14-9-11)15-8-10-3-6-13-7-4-10;/h3-4,6-7,11,14H,1-2,5,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQXLZYZMBUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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